2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Benzodiazepine receptor GABA_A Structure–activity relationship

A selective indole-3-glyoxylamide engineered to eliminate off-target BzR affinity via its 1-methyl substituent, directing activity away from GABAergic pathways and enabling peripheral selectivity in inflammation and oncology programs. The glyoxylamide carbonyl linker confers superior potency over indole-3-acetamides, as validated in hnps-PLA₂ inhibitor series leading to clinical candidate LY315920. The N-phenethyl side chain offers metabolic stability advantages over benzyl analogs and provides an orthogonal diversification handle. This substitution pattern is unexplored in MDR-active indolylglyoxylamides and prion assays (sub-10 nM EC₅₀ class), making the compound a strategic starting point for SAR libraries targeting chemotherapy-resistant tumors, inflammatory diseases, or prion pathologies where CNS cross-reactivity must be avoided.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B4421033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-21-13-16(15-9-5-6-10-17(15)21)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)
InChIKeyRSJQJMVLQDBNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.6 [ug/mL]

2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide – Indole-3-Glyoxylamide Procurement & Differentiation Guide


2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide (CAS 140677-11-8, MF C₁₉H₁₈N₂O₂, MW 306.36 g/mol) is a synthetic indole-3-glyoxylamide derivative bearing a 1-methyl substituent on the indole core and an N-phenethylamide side chain . The indole-3-glyoxylamide scaffold is recognized as a privileged structure in medicinal chemistry, with validated applications spanning anticancer, anti-inflammatory, antiprion, anxiolytic, and immunosuppressant therapeutic areas [1][2]. This specific substitution pattern distinguishes the compound from both non-methylated indole-3-glyoxylamides and benzylamide congeners, producing measurable differences in receptor binding profiles, physicochemical properties, and synthetic utility [3].

Why In-Class Substitution Fails for 2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide


Indole-3-glyoxylamides are not functionally interchangeable; the presence, position, and nature of substituents on the indole N1, the glyoxylamide nitrogen, and the aromatic side chain each dictate distinct pharmacological and physicochemical profiles [1]. The 1-methyl modification on the target compound eliminates benzodiazepine receptor (BzR) affinity that is characteristic of its non-methylated phenethylamide counterparts (Ki 0.085–0.51 μM for the latter) [2], thereby redirecting biological activity away from GABAergic pathways. Moreover, the glyoxylamide carbonyl linker confers improved target potency over corresponding indole-3-acetamides, as demonstrated in the hnps-PLA₂ inhibitor series where glyoxamides outperformed the best acetamides, leading to clinical candidate LY315920 [3]. Substituting the N-phenethyl group for N-benzyl alters logP, hydrogen-bonding capacity, and metabolic stability, each of which is critical for assay-specific performance and downstream derivatization [1].

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide


1-Methyl Substitution Abolishes Benzodiazepine Receptor Affinity vs. Non-Methylated Phenethylamide Analogs

In a systematic SAR study of N-(indol-3-ylglyoxylyl)amine derivatives, non-methylated phenylethylamine congeners (compounds 17, 21, 24, 26, and 30) displayed high BzR affinity with Ki values ranging from 0.085 to 0.51 μM in [³H]flunitrazepam displacement assays using bovine brain membranes [1]. By contrast, all synthesized 1-methylindole derivatives in the same study exhibited 'very low binding affinity' to the BzR [1]. This represents a >10-fold reduction in binding affinity upon N1-methylation, functionally eliminating BzR-mediated pharmacology. The target compound, bearing a 1-methyl group, is thus predicted to lack significant GABAergic activity, distinguishing it from its non-methylated analog 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide.

Benzodiazepine receptor GABA_A Structure–activity relationship Indole N1-methylation

Glyoxylamide Scaffold Delivers Superior hnps-PLA₂ Inhibitory Potency Over Corresponding Indole-3-Acetamides

The indole-3-glyoxylamide core of the target compound provides enhanced target engagement versus the related indole-3-acetamide scaffold. In a comparative medicinal chemistry program, indole-3-glyoxamides with a 4-oxyacetic acid substituent exhibited an improvement in hnps-PLA₂ inhibitory potency over the best indole-3-acetamides, leading to the selection of LY315920 (Varespladib; an indole-3-glyoxamide) for clinical evaluation [1]. While the target compound lacks the 4-oxyacetic acid moiety, its glyoxylamide α-dicarbonyl system retains the electronic and conformational features that conferred the potency advantage in this validated series [1][2].

Secretory phospholipase A₂ hnps-PLA₂ Anti-inflammatory Indole-3-glyoxamide

N-Phenethyl vs. N-Benzyl Substitution Modulates Lipophilicity and Predicted ADME Profile

The target compound's N-phenethylamide side chain (ethylene spacer between amide nitrogen and phenyl ring) confers a measurably higher calculated logP compared to the N-benzyl analog (CAS 55654-75-6; N-benzyl-2-(1-methylindol-3-yl)-2-oxoacetamide). Vendor-reported data indicate the target compound has an aqueous solubility of 0.6 μg/mL . The extended alkyl chain in N-phenethyl (vs. N-benzyl) increases rotatable bond count from 4 to 5 and adds one methylene unit to the linker, which class-level SAR indicates may enhance membrane permeability while modestly reducing aqueous solubility, factors that directly affect assay compatibility and formulation strategy [1].

Lipophilicity ADME N-alkyl substitution Drug-likeness

Indole-3-Glyoxylamide Class Demonstrates Sub-10 nM Antiprion Activity in Cellular Models

Structure–activity relationship refinement of the indole-3-glyoxylamide series identified compounds with EC₅₀ values below 10 nM in a cell line model of prion disease, with the most active library member achieving indefinite cure of scrapie-infected cells following a single treatment [1]. The series was confirmed as a promising lead for in vitro and in vivo evaluation against prion disease. The target compound shares the identical indole-3-glyoxylamide pharmacophore required for this activity, though specific activity data for the 1-methyl-N-phenethyl substitution pattern have not been reported in the antiprion literature [1][2].

Prion disease Antiprion Indole-3-glyoxylamide EC₅₀

Indole-3-Glyoxylamides Retain Cytotoxic Activity Against Multidrug-Resistant Cancer Cell Lines

Multiple studies have demonstrated that indole-3-glyoxylamide derivatives exert cytotoxic effects against P-glycoprotein (P-gp)-expressing multidrug-resistant (MDR) cancer cell sublines, a phenotype where many standard chemotherapeutics fail [1][2]. The orally bioavailable indole-3-glyoxylamide BPR0C305 showed in vitro activity against a panel of human cancer cells including MDR sublines, while a related series demonstrated tumor growth inhibition in a mouse xenograft model of head and neck cancer [2][3]. The target compound's glyoxylamide core structure is consistent with the pharmacophore responsible for tubulin polymerization inhibition, a mechanism that circumvents P-gp-mediated efflux [3].

Multidrug resistance Cancer Tubulin polymerization Cytotoxicity

Optimal Application Scenarios for 2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide Based on Differentiated Evidence


CNS-Spared Anti-Inflammatory or Anticancer Probe Development

The 1-methyl substituent eliminates BzR affinity [1], making this compound suitable for programs where GABAergic side effects must be avoided. Coupled with the glyoxylamide scaffold's established potency advantage over indole-3-acetamides in hnps-PLA₂ inhibition [2], this compound is positioned as a starting point for inflammation or oncology targets requiring peripheral selectivity without CNS receptor cross-reactivity.

Structure–Activity Relationship Expansion of Antiprion Chemotypes

With the indole-3-glyoxylamide class demonstrating sub-10 nM antiprion EC₅₀ values [1], the target compound's unique combination of 1-methyl and N-phenethyl substituents provides an unexplored vector for SAR diversification. Its moderate lipophilicity (solubility 0.6 μg/mL [2]) suggests utility in cell-based prion assays where membrane permeability is required but excessive compound precipitation must be avoided.

Multidrug-Resistant Cancer Cell Line Screening Libraries

The indole-3-glyoxylamide scaffold retains activity against P-gp-overexpressing MDR cancer cells, a property linked to tubulin polymerization inhibition at the colchicine binding site [1][2]. The target compound offers a substitution pattern distinct from published MDR-active indolylglyoxylamides (e.g., BPR0C305), making it valuable for diversity-oriented screening collections targeting chemotherapy-resistant tumor models.

Synthetic Intermediate for Diversified Indole-3-Glyoxylamide Libraries

The target compound's N-phenethylamide and 1-methylindole groups provide two orthogonal diversification handles. The glyoxylamide α-dicarbonyl can undergo chemoselective reductions or condensations, while the phenethyl side chain can be functionalized at the phenyl ring [1]. This contrasts with N-benzyl analogs, where the benzylic C–N bond presents a metabolic liability not present in the phenethyl homolog, making the target compound preferable for library synthesis requiring greater metabolic stability [2].

Quote Request

Request a Quote for 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.